

Head-to-Head Study: FGH10019 and Novel Metabolic Inhibitors in Oncology

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Compound of Interest

Compound Name: **FGH10019**

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This guide provides a comparative analysis of the preclinical SREBP inhibitor **FGH10019** and other novel metabolic inhibitors currently under investigation for oncological applications. By presenting available experimental data, this document aims to offer an objective resource for evaluating the therapeutic potential of these agents.

Introduction to Metabolic Reprogramming in Cancer

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. This includes increased reliance on pathways such as de novo lipogenesis, glutaminolysis, and aerobic glycolysis. Targeting these metabolic vulnerabilities has emerged as a promising therapeutic strategy. This guide focuses on inhibitors of key metabolic pathways, including the Sterol Regulatory Element-Binding Protein (SREBP) pathway, fatty acid synthesis, glutaminolysis, and pyruvate dehydrogenase kinase.

FGH10019 is a preclinical, orally available inhibitor of SREBP, a master transcriptional regulator of lipid biosynthesis.^[1] Its mechanism involves preventing the activation of SREBPs, thereby blocking downstream lipogenesis.^[2] This guide compares **FGH10019** with another SREBP inhibitor, Fatostatin, as well as with clinical-stage inhibitors of related metabolic pathways: TVB-2640 (Fatty Acid Synthase inhibitor), CB-839 (Glutaminase inhibitor), and Devimistat (Pyruvate Dehydrogenase Kinase inhibitor).

Comparative Overview of Metabolic Inhibitors

Inhibitor	Target	Key Downstream Effects	Development Stage	Investigated Indications
FGH10019	SREBP-1/2 Activation	Inhibition of lipogenesis and cholesterol synthesis	Preclinical	Prostate Cancer[1]
Fatostatin	SREBP-1/2 Activation	Inhibition of lipogenesis and cholesterol synthesis	Preclinical	Prostate Cancer[3], Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD)[4]
TVB-2640	Fatty Acid Synthase (FASN)	Inhibition of fatty acid synthesis	Phase 2 Clinical Trials	Non-alcoholic Steatohepatitis (NASH)[5][6][7], Metastatic Castration-Resistant Prostate Cancer (mCRPC)[8], Solid Tumors[9]
CB-839 (Telaglenastat)	Glutaminase (GLS)	Inhibition of glutaminolysis	Phase 1/2 Clinical Trials	Solid Tumors[10], Renal Cell Carcinoma (RCC)[11], Triple-Negative Breast Cancer (TNBC)[12], Colorectal Cancer (CRC) [13]

Devimistat (CPI-613)	Pyruvate Dehydrogenase (PDH) & α -Ketoglutarate Dehydrogenase (KGDH)	Inhibition of the TCA cycle	Phase 3 Clinical Trials	Metastatic Pancreatic Cancer[14][15], Acute Myeloid Leukemia (AML) [14][16][17], Biliary Tract Cancer[18]

Preclinical Data: SREBP Inhibitors

FGH10019: In Vitro Efficacy in Prostate Cancer

Cell Line	Treatment	Effect
C4-2 (Prostate)	5 μ M FGH10019 + 1 nM Docetaxel	Increased membrane permeability and intracellular docetaxel accumulation.[1]
PC3 (Prostate)	5 μ M FGH10019 + 1 nM Docetaxel	Increased membrane permeability and intracellular docetaxel accumulation.[1][19]
C4-2 (Prostate)	5 μ M FGH10019	Shift in cellular lipid composition towards polyunsaturated lipids.[1]
PC3 (Prostate)	5 μ M FGH10019	Shift in cellular lipid composition towards polyunsaturated lipids.[1]

Fatostatin: In Vitro and In Vivo Efficacy in Prostate Cancer

Assay	Cell Line	Treatment	Results
Cell Proliferation	LNCaP, C4-2B	Fatostatin	Suppressed cell proliferation.[3][20]
Colony Formation	LNCaP, C4-2B	Fatostatin	Suppressed anchorage-independent colony formation.[3][20]
Cell Cycle Analysis	LNCaP, C4-2B	Fatostatin (48h)	Induced G2-M phase arrest.[20]
Apoptosis Assay	LNCaP, C4-2B	Fatostatin	Increased caspase-3/7 activity and cleavage of caspase-3 and PARP.[3][20]
In Vivo Xenograft	C4-2B	Fatostatin	Significantly inhibited subcutaneous tumor growth and decreased serum PSA levels.[3][20]

Clinical Data: Novel Metabolic Inhibitors

TVB-2640 (FASN Inhibitor): Phase 2 Data in NASH

Parameter	Placebo	TVB-2640 (25 mg)	TVB-2640 (50 mg)	p-value
Relative Change in Liver Fat (MRI-PDFF)	+4.5%	-9.6%	-28.1%	p=0.001 (50mg vs Placebo)[5][7]
Patients with ≥30% Liver Fat Reduction	11%	23%	61%	p<0.001 (50mg vs Placebo)[5][7]

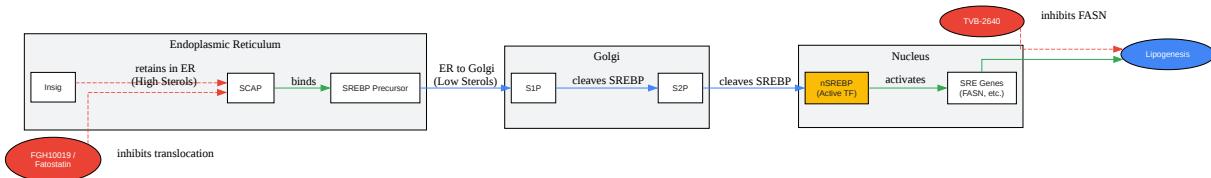
CB-839 (Glutaminase Inhibitor): Phase 1 Data

Indication	Combination Agent	N	Objective Response Rate (ORR)	Disease Control Rate (DCR)
Metastatic Renal Cell Carcinoma (mRCC)	Cabozantinib	12	42%	100%[11]
PIK3CA mutant Colorectal Cancer (CRC)	Capecitabine	6	0%	Prolonged Stable Disease (Median PFS: 29.5 weeks)[13]

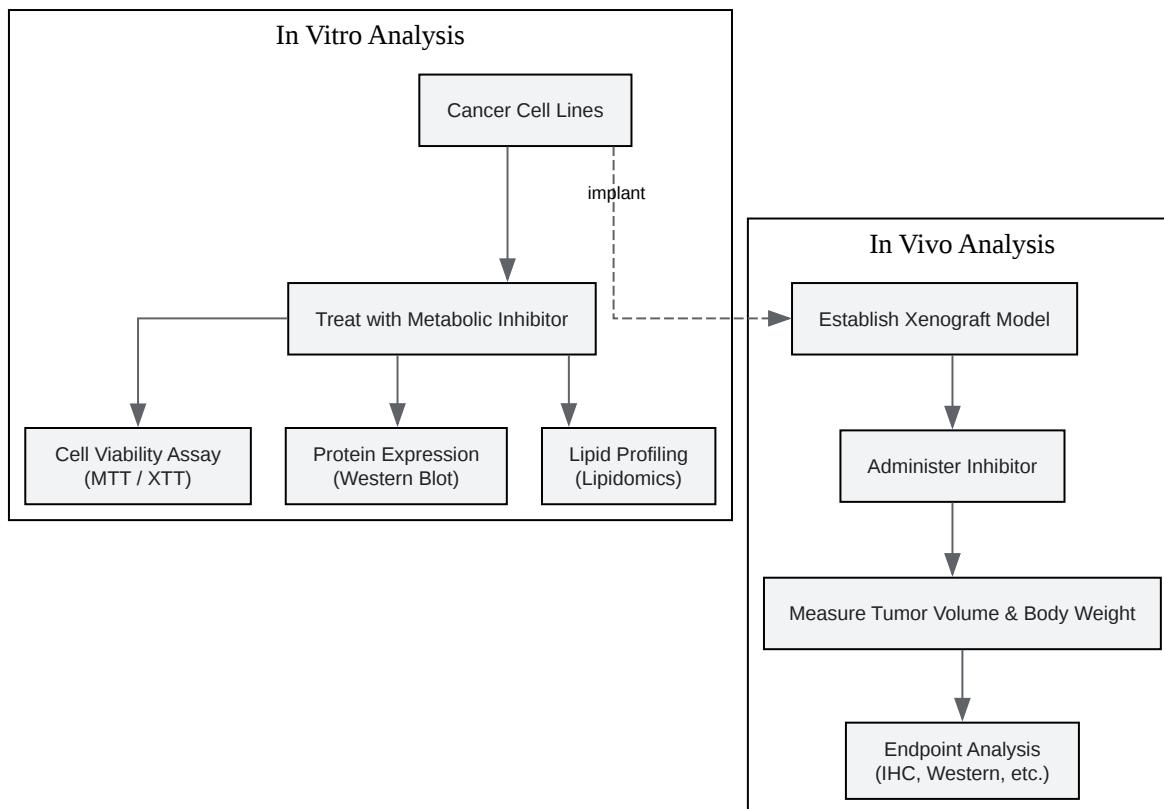
Devimistat (PDK Inhibitor): Clinical Trial Outcomes

Indication	Combination	Phase	Primary Endpoint	Result
Metastatic Pancreatic Cancer	Modified FOLFIRINOX	Phase 3 (AVENGER 500)	Overall Survival (OS)	Did not meet primary endpoint (Median OS: 11.1 months vs 11.7 months for FOLFIRINOX alone).[14]
Relapsed/Refractory AML	High-Dose Cytarabine and Mitoxantrone	Phase 2	Complete Remission (CR) + CR with incomplete hematologic recovery (CRh)	Did not meet primary endpoint. [14]

Signaling Pathways and Experimental Workflows

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Caption: SREBP signaling pathway and points of inhibition.



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Caption: General workflow for preclinical evaluation.

Experimental Protocols

Cell Viability Assay (MTT/XTT)

- Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[21]
- Treatment: Treat cells with various concentrations of the metabolic inhibitor for 24-72 hours. Include a vehicle-only control.

- Reagent Addition:
 - MTT Assay: Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[22][23] Subsequently, add 100 μ L of solubilization solution (e.g., DMSO or acidic isopropanol) and incubate overnight.[21]
 - XTT Assay: Prepare the XTT labeling mixture immediately before use by mixing the XTT labeling reagent and the electron-coupling reagent. Add 50 μ L of the mixture to each well and incubate for 4-18 hours at 37°C.
- Absorbance Measurement: Read the absorbance on a microplate reader at the appropriate wavelength (570 nm for MTT, 450-500 nm for XTT).[23]

Western Blot Analysis

- Sample Preparation: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.[24]
- Gel Electrophoresis: Denature 20-30 μ g of protein per sample by boiling in Laemmli buffer. Separate proteins by SDS-PAGE.[25]
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[26]
- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
- Antibody Incubation:
 - Incubate the membrane with the primary antibody (e.g., anti-SREBP, anti-FASN, anti-cleaved PARP) overnight at 4°C with gentle agitation.[25][27]
 - Wash the membrane three times with TBST.[26]
 - Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[25][27]

- Detection: Wash the membrane again with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a CCD imager or X-ray film.[28]

Lipidomics Analysis

- Lipid Extraction:
 - Harvest and wash cell pellets with cold PBS.
 - Perform lipid extraction using a methyl-tert-butyl ether (MTBE) based method. Add a pre-chilled solution of methanol containing internal standards, followed by MTBE.[29]
 - Induce phase separation by adding water or PBS. Vortex and centrifuge to separate the upper organic phase (containing lipids) from the lower aqueous phase.[29][30]
- Sample Preparation: Dry the collected organic phase under a stream of nitrogen or using a speed vacuum.[29] Reconstitute the dried lipid extract in an appropriate solvent for analysis (e.g., methanol/chloroform).
- LC-MS/MS Analysis: Analyze the lipid profiles using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This allows for the identification and quantification of different lipid species.[31][32]
- Data Analysis: Process the raw data to identify and quantify individual lipid species, comparing the profiles of treated versus control samples.

In Vivo Xenograft Study

- Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., $1-5 \times 10^6$ cells) mixed with Matrigel into the flank of immunocompromised mice (e.g., athymic nude mice). [33][34]
- Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).[35]
- Treatment Administration: Randomize mice into control and treatment groups. Administer the metabolic inhibitor (e.g., via oral gavage or intraperitoneal injection) according to the predetermined dosing schedule. The control group receives the vehicle.

- Monitoring: Measure tumor volume (using calipers) and mouse body weight 2-3 times per week.[34]
- Endpoint: At the end of the study (due to tumor size limits or predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blot, or lipidomics).[34]

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